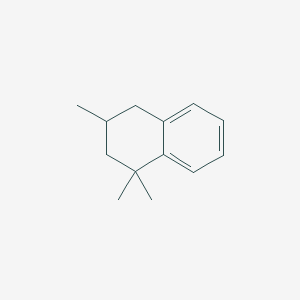

1,1,3-Trimethyltetralin

Description

Structure

3D Structure

Properties

CAS No. |

85268-66-2 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2,4,4-trimethyl-2,3-dihydro-1H-naphthalene |

InChI |

InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

VULJSGSVMVSVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2C(C1)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,3-Trimethyltetralin via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,1,3-trimethyltetralin, a substituted tetralin derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key tertiary alcohol precursor via a Grignard reaction, followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation to yield the target tetralin structure. This document details the experimental protocols, reaction mechanisms, and relevant data for this synthetic route.

Synthetic Strategy

The synthesis of this compound is proposed to proceed through a convergent two-step sequence. The initial step involves the synthesis of the precursor, 2,4-dimethyl-4-phenyl-2-pentanol. This is achieved through the nucleophilic addition of a phenyl Grignard reagent to a commercially available ketone. The subsequent and final step is the intramolecular Friedel-Crafts cyclization of this alcohol, promoted by a strong acid, to afford the desired this compound.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethyl-4-phenyl-2-pentanol (Precursor)

This procedure outlines the synthesis of the tertiary alcohol precursor via the reaction of phenylmagnesium bromide with 4,4-dimethyl-2-pentanone.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.43 g | 0.10 |

| Bromobenzene | 157.01 | 15.7 g | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| 4,4-Dimethyl-2-pentanone | 114.19 | 11.4 g | 0.10 |

| Saturated NH4Cl solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

Grignard Reagent Formation: A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (2.43 g, 0.10 mol). The apparatus is flame-dried under a stream of dry nitrogen and allowed to cool. A solution of bromobenzene (15.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4,4-dimethyl-2-pentanone (11.4 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,4-dimethyl-4-phenyl-2-pentanol can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

This procedure describes the acid-catalyzed intramolecular cyclization of the precursor alcohol to the final product.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,4-Dimethyl-4-phenyl-2-pentanol | 192.30 | 9.6 g | 0.05 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 2,4-dimethyl-4-phenyl-2-pentanol (9.6 g, 0.05 mol). The flask is cooled in an ice bath.

-

Cyclization: Concentrated sulfuric acid (50 mL) is added slowly and carefully to the alcohol with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is poured slowly into 200 g of crushed ice with stirring. The aqueous mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Reaction Mechanisms and Logical Relationships

The synthesis proceeds through two distinct and well-established reaction mechanisms: a Grignard reaction and an intramolecular Friedel-Crafts alkylation.

Caption: Key mechanistic steps in the synthesis of this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis. Yields are illustrative and based on typical outcomes for these types of reactions.

Table 1: Reactant and Product Data for Step 1 (Precursor Synthesis)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) | Typical Yield (%) |

| Bromobenzene | C₆H₅Br | 157.01 | 15.7 | 0.10 | - | - |

| 4,4-Dimethyl-2-pentanone | C₇H₁₄O | 114.19 | 11.4 | 0.10 | - | - |

| 2,4-Dimethyl-4-phenyl-2-pentanol | C₁₃H₂₀O | 192.30 | - | - | 19.23 | 75-85 |

Table 2: Reactant and Product Data for Step 2 (Cyclization)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) | Typical Yield (%) |

| 2,4-Dimethyl-4-phenyl-2-pentanol | C₁₃H₂₀O | 192.30 | 9.6 | 0.05 | - | - |

| This compound | C₁₃H₁₈ | 174.28 | - | - | 8.71 | 80-90 |

Spectroscopic Data for this compound

The structural confirmation of the final product, this compound, is achieved through standard spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.0-7.3 ppm. Methylene protons (C2 & C4): Multiplets between δ 1.5-2.8 ppm. Methyl protons (C1-gem-dimethyl & C3-methyl): Singlets and a doublet in the range of δ 1.0-1.4 ppm. |

| ¹³C NMR | Aromatic carbons: Signals in the range of δ 125-145 ppm. Quaternary carbons (C1 & C8a): Signals in the range of δ 35-45 ppm and δ 140-150 ppm respectively. Methylene carbons (C2 & C4): Signals in the range of δ 30-50 ppm. Methyl carbons: Signals in the range of δ 20-35 ppm. |

| Mass Spec. | Molecular Ion (M⁺): m/z = 174. Major Fragmentation Peaks: Loss of methyl (m/z = 159), and other characteristic fragments of the tetralin core. |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology leverages fundamental and robust organic reactions, making it suitable for laboratory-scale synthesis. The provided protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of substituted tetralins for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

Spectroscopic Characterization of 1,1,3-Trimethyltetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-Trimethyltetralin. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 4H | Ar-H |

| ~2.9 | m | 1H | CH (C3) |

| ~2.8 | t | 2H | CH₂ (C4) |

| ~1.7 | m | 2H | CH₂ (C2) |

| ~1.3 | s | 6H | C(CH₃)₂ (C1) |

| ~1.1 | d | 3H | CHCH₃ (C3) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~40 | C1 |

| ~35 | C3 |

| ~33 | C4 |

| ~30 | C(CH₃)₂ |

| ~25 | C2 |

| ~22 | CHCH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1460 | Medium | CH₂ bend, CH₃ bend |

| ~1380, ~1365 | Medium | Gem-dimethyl bend |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 174 | 40 | [M]⁺ |

| 159 | 100 | [M - CH₃]⁺ |

| 145 | 20 | [M - C₂H₅]⁺ |

| 131 | 30 | [M - C₃H₇]⁺ |

| 117 | 15 | [M - C₄H₉]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid): [1][2][3]

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[2]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of liquid this compound directly onto the ATR crystal.[2]

-

Acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[4][5]

Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

Ionization:

-

Electron Energy: 70 eV.[4][7] This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.[5]

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: m/z 40-400.

-

Scan Rate: Dependant on the specific instrument and GC elution times.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Postulated Mass Spectral Fragmentation of this compound

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Instrument Experimental Conditions | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]

1,1,3-Trimethyltetralin: An Examination of A Niche Aromatic Hydrocarbon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Trimethyltetralin, a substituted derivative of tetralin, is an aromatic hydrocarbon with limited but specific appearances in chemical literature. While not as extensively studied or utilized as other isomers like 1,1,6-Trimethyltetralin, it holds potential as a chemical intermediate and a subject of interest in fragrance and materials science. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthesis of this compound, drawing from available data and inferring possibilities based on related compounds.

Chemical and Physical Properties

This compound is a C13H18 hydrocarbon.[1] While extensive experimental data for this specific isomer is scarce, its fundamental properties can be summarized from supplier databases.

| Property | Value | Source |

| CAS Number | 85268-66-2 | Molbase |

| Molecular Formula | C13H18 | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Synonyms | 1,1,3-Trimethyl-1,2,3,4-tetrahydronaphthalene, 1,2,3,4-tetrahydro-1,1,3-trimethylnaphthalene | Molbase |

Potential Industrial Applications

Direct industrial applications of this compound are not well-documented. However, based on the known uses of its structural isomers and related tetralin compounds, several potential applications can be postulated:

-

Fragrance and Flavor Intermediate: The structurally similar 1,1,6-Trimethyltetralin is a known intermediate in the synthesis of aroma compounds, particularly those contributing to the "petrol" or "kerosene" notes in aged Riesling wines.[2][3] It is plausible that this compound could also serve as a precursor in the synthesis of novel fragrance and flavor ingredients. The arrangement of the methyl groups would likely lead to different olfactory properties.

-

Specialty Solvent: Aromatic hydrocarbons like trimethylbenzenes are utilized as solvents in various industrial processes, including paints, coatings, and printing inks.[4] The tetralin backbone of this compound suggests it could function as a specialty solvent for specific resins, polymers, or in chemical reactions requiring a non-polar, high-boiling point medium.

-

Organic Synthesis Building Block: The tetralin core is a common motif in medicinal chemistry and materials science.[5] this compound could serve as a starting material for the synthesis of more complex molecules, including potential pharmaceutical agents or functional materials. The specific substitution pattern offers a unique scaffold for further chemical modification.

Synthesis and Experimental Protocols

A potential, though unverified, synthetic pathway is outlined below. This should be considered a theoretical protocol requiring experimental validation.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Reaction Scheme: A possible route could involve the reaction of a substituted benzene with an appropriate alkylating agent, followed by an intramolecular cyclization.

Materials:

-

Toluene

-

Isobutylene

-

A strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Alkylation: React toluene with isobutylene in the presence of a strong acid catalyst. This step would aim to introduce a tert-butyl group onto the aromatic ring.

-

Cyclization: The resulting alkylated benzene could then be subjected to conditions that promote intramolecular cyclization to form the tetralin ring structure. This might involve heating with a dehydrating acid catalyst.

-

Purification: The crude product would be purified using standard techniques such as distillation and column chromatography to isolate the this compound isomer.

Logical Workflow for Synthesis and Characterization

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, for the related compound 1,1,6-Trimethyltetralin, it is classified as toxic to aquatic life with long-lasting effects.[6] It is reasonable to assume that this compound would exhibit similar ecotoxicity. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, should be observed when handling this compound. For more detailed safety information, the safety data sheet (SDS) from the supplier should be consulted.

Future Research Directions

The limited available information on this compound presents several opportunities for future research:

-

Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol for this compound, along with a complete characterization of its physical and chemical properties.

-

Application in Fragrance Chemistry: Exploration of this compound as a precursor for new fragrance compounds and a comparative study of its olfactory properties against its isomers.

-

Medicinal Chemistry Scaffolding: Investigation of this compound as a building block for the synthesis of novel biologically active molecules.

-

Toxicological Evaluation: A thorough toxicological assessment to understand its potential health and environmental impacts.

Signaling Pathway Exploration Logic

Caption: A logical workflow for exploring the potential of this compound derivatives in drug discovery.

Conclusion

This compound remains a relatively unexplored chemical entity. While a lack of comprehensive data currently limits its widespread industrial application, its structural similarity to more well-studied compounds suggests potential in fragrance synthesis, as a specialty solvent, and as a scaffold in medicinal and materials chemistry. Further research is necessary to fully elucidate its properties and unlock its potential industrial value. This guide serves as a foundational resource for researchers and professionals interested in exploring the possibilities of this niche aromatic hydrocarbon.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,1,6-TRIMETHYLTETRALIN | 475-03-6 [chemicalbook.com]

- 3. 1,1,6-Trimethyltetralin | 475-03-6 - Coompo [coompo.com]

- 4. 1,2,4-Trimethylbenzene Supplier | 95-63-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. alpha-Ionene | C13H18 | CID 68057 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,1,3-Trimethyltetralin as a potential biomarker in geochemical studies

An In-Depth Technical Guide

Introduction

In the field of organic geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for elucidating the origin, thermal maturity, and depositional environment of organic matter in geological samples such as crude oils and source rocks. Among the vast array of identified biomarkers, alkylated aromatic hydrocarbons have proven particularly useful due to their thermal stability and specific sourcing. This technical guide focuses on 1,1,3-trimethyltetralin, a C13 aromatic hydrocarbon, as a potential biomarker for geochemical studies. While direct quantitative data and specific formation pathways for this particular isomer are not extensively documented in publicly available literature, this guide synthesizes information from related compounds, particularly trimethylnaphthalene (TMN) isomers, and general geochemical principles to highlight its potential significance and analytical methodologies.

Geochemical Significance

Alkylated polycyclic aromatic hydrocarbons (PAHs), including naphthalenes and their hydrogenated counterparts, tetralins, are recognized as important indicators of thermal maturity and source input in petroleum systems. The distribution and relative abundance of different isomers of alkylated PAHs change systematically with increasing thermal stress, making them reliable maturity parameters.

While specific studies quantifying this compound are limited, the behavior of other trimethyl-substituted aromatic compounds, such as trimethylnaphthalenes, suggests that trimethyltetralins could serve as sensitive indicators of thermal maturity. Ratios of thermally more stable to less stable isomers of these compounds often correlate well with other maturity indicators like vitrinite reflectance (%Ro). It is hypothesized that with increasing thermal maturation, isomerization and dealkylation reactions would alter the initial distribution of trimethyltetralin isomers, providing a signature of the thermal history of the sample.

Data Presentation: Analogue Quantitative Data

| Maturity Parameter | Formula | Typical Application Range (%Ro) | Reference |

| TNR-1 | (1,3,7-TMN) / (1,3,7-TMN + 1,2,5-TMN) | Peak to late oil generation window | [1][2][3] |

| TNR-2 | (2,3,6-TMN) / (1,2,5-TMN) | Peak to late oil generation window | [1][2][3] |

These ratios are based on the principle that certain isomers are more thermally stable than others. As thermal maturity increases, the ratio of the more stable isomer(s) to the less stable one(s) increases until an equilibrium is reached. It is plausible that similar ratios could be developed for trimethyltetralin isomers once their relative stabilities and distribution in geological samples are systematically studied.

Experimental Protocols

The analysis of this compound in geochemical samples involves a multi-step process encompassing sample preparation (extraction and fractionation) and instrumental analysis.

Sample Preparation: Extraction and Fractionation

The initial step involves extracting the organic matter from the rock matrix or separating the crude oil into different fractions based on polarity.

-

For Source Rocks:

-

The rock sample is first cleaned to remove any surface contamination.

-

The cleaned rock is then crushed and pulverized to a fine powder to increase the surface area for extraction.

-

The powdered rock is subjected to solvent extraction, typically using a Soxhlet apparatus with a dichloromethane/methanol mixture (e.g., 93:7 v/v).

-

The resulting total lipid extract is then concentrated using a rotary evaporator.

-

-

For Crude Oils:

-

An aliquot of the crude oil is dissolved in a minimal amount of a non-polar solvent like n-hexane.

-

Asphaltenes are precipitated by adding an excess of n-hexane and allowing the mixture to stand, followed by filtration.

-

The deasphalted oil (maltene fraction) is then subjected to column chromatography for fractionation.

-

-

Fractionation:

-

The total lipid extract or maltene fraction is separated into saturate, aromatic, and polar fractions using liquid chromatography.

-

A glass column is packed with activated silica gel and alumina.

-

The sample is loaded onto the top of the column.

-

The saturate fraction is eluted using a non-polar solvent such as n-hexane.

-

The aromatic fraction, which contains this compound, is subsequently eluted with a solvent of intermediate polarity, typically a mixture of n-hexane and dichloromethane.[4]

-

The polar fraction is eluted with a more polar solvent mixture, such as dichloromethane/methanol.

-

Each fraction is collected, and the solvent is evaporated under a gentle stream of nitrogen.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The aromatic fraction is analyzed by GC-MS to identify and quantify the individual compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a 60 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent).[4]

-

GC Conditions:

-

Injector: Splitless mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of around 300-320°C at a rate of 2-4°C/min. The final temperature is held for an extended period to ensure the elution of all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: A scan range of m/z 50-550 is typically used to cover the mass range of most biomarkers.

-

Acquisition Mode: Full scan mode is used for identification of unknown compounds. For quantitative analysis and improved sensitivity for specific compounds, Selected Ion Monitoring (SIM) mode is employed. For alkylated tetralins, characteristic ions would be monitored. The molecular ion of this compound is expected at m/z 174. A key fragment ion resulting from the loss of a methyl group (CH3) would be expected at m/z 159. Other fragment ions characteristic of the tetralin structure would also be present.[5][6]

-

-

Quantification: Quantification is achieved by integrating the peak area of the compound of interest in the mass chromatogram and comparing it to the peak area of an internal standard added to the sample in a known concentration before analysis.[4] A calibration curve prepared from authentic standards of this compound would be required for accurate quantification.

Mandatory Visualization

Logical Relationship: Hypothetical Geochemical Formation Pathway

The formation of alkylated tetralins and naphthalenes in geological settings is often linked to the diagenesis and catagenesis of terpenoids, which are abundant natural products in terrestrial plants.[7] Diterpenoids, with their C20 carbon skeletons, are plausible precursors. The following diagram illustrates a hypothetical pathway for the formation of trimethyltetralin from a generic diterpenoid precursor.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound from a geological sample.

Conclusion

This compound holds promise as a biomarker for geochemical applications, particularly in the assessment of thermal maturity. Although direct quantitative data and specific formation pathways are not yet well-established in the literature, analogies with other alkylated aromatic hydrocarbons, such as trimethylnaphthalenes, strongly suggest its potential utility. The analytical protocols outlined in this guide, based on established methods for aromatic hydrocarbon analysis, provide a robust framework for its identification and quantification in crude oils and source rock extracts. Further research focusing on the systematic quantification of trimethyltetralin isomers in a range of geological samples with varying thermal maturities is necessary to fully validate its use as a reliable geochemical parameter. Such studies would also help to elucidate its precise geochemical formation pathways and enhance its application in petroleum system analysis.

References

- 1. Medwin Publishers | Aromatic Hydrocarbons as Indicators of Maturation and Source:Correlative Geochemical Evaluation of Commingled Niger DeltaCrude Oils [medwinpublishers.com]

- 2. ICI Journals Master List [journals.indexcopernicus.com]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. tdi-bi.com [tdi-bi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

Theoretical Stability of 1,1,3-Trimethyltetralin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,3-Trimethyltetralin is a substituted derivative of tetralin, a bicyclic aromatic hydrocarbon. The stability of such molecules is a critical parameter in various applications, including drug development, materials science, and as specialty solvents. Understanding the conformational, thermal, and oxidative stability is paramount for predicting shelf-life, reactivity, and potential degradation pathways. This document outlines the key theoretical considerations for the stability of the tetralin framework and discusses the likely impact of the 1,1,3-trimethyl substitution pattern.

Conformational Stability

The tetralin molecule consists of a benzene ring fused to a cyclohexane ring. The cyclohexane ring in tetralin adopts a half-chair conformation to minimize steric strain. The introduction of three methyl groups at the 1,1, and 3 positions significantly influences the conformational landscape and, consequently, the overall stability of the molecule.

The gem-dimethyl group at the C1 position introduces significant steric hindrance. One of the methyl groups will likely occupy a pseudo-axial position, while the other will be in a pseudo-equatorial position. The methyl group at the C3 position can also exist in either a pseudo-axial or pseudo-equatorial conformation. The relative stability of these conformers is determined by the interplay of steric interactions, including 1,3-diaxial interactions.

Table 1: Estimated Relative Conformational Energies of this compound

| Conformer | C3-Methyl Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |

| A | Pseudo-equatorial | Gauche interactions between C1-Me and C3-Me | Lowest |

| B | Pseudo-axial | 1,3-diaxial interaction between C1-Me and C3-Me | Higher |

Note: This table presents estimated relative energies based on general principles of conformational analysis. Actual values would require dedicated computational studies.

Computational Methodology for Conformational Analysis

A robust theoretical investigation of the conformational stability of this compound would typically involve the following computational protocol:

-

Initial Structure Generation: Generation of various possible conformers of this compound.

-

Geometry Optimization: Optimization of the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

-

Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Performing higher-level single-point energy calculations (e.g., using a larger basis set or a more advanced method like MP2 or CCSD(T)) to obtain more accurate relative energies of the conformers.

-

Solvation Effects: Inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of a solvent on conformational preference.

Physical constants and safety data for 1,1,3-Trimethyltetralin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a consolidated source of publicly available information on 1,1,3-Trimethyltetralin. Extensive searches of scientific and safety databases have revealed limited specific data for this particular isomer. This document summarizes the confirmed chemical identifiers and highlights the current gaps in knowledge regarding its physical properties, safety profile, and biological activity.

Core Chemical Identifiers

While detailed experimental data is scarce, the fundamental chemical identifiers for this compound have been established. This information is crucial for the accurate identification of this compound in any research context.

| Property | Value | Source |

| CAS Number | 85268-66-2 | [1] |

| Molecular Formula | C₁₃H₁₈ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

Note on Isomers: It is critical to distinguish this compound from its other isomers, such as 1,1,6-Trimethyltetralin and 1,5,7-Trimethyltetralin. Physical constants, safety data, and biological activities can vary significantly between isomers. Therefore, data for other isomers should not be used as a substitute for this compound.

Physical Constants

Safety Data

A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound could not be located. General safety precautions for handling tetralin derivatives are advisable. These typically include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact. In the absence of specific toxicity data, this compound should be handled with care, assuming it may be hazardous.

Experimental Protocols & Biological Activity

There is a significant lack of published experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no information regarding its biological activity, mechanism of action, or associated signaling pathways was discovered. This suggests that the compound has not been a major focus of biological research to date.

Mandatory Visualizations

Due to the absence of any described signaling pathways, experimental workflows, or logical relationships pertaining to this compound in the available literature, the creation of diagrams as requested is not possible.

Logical Relationship: Data Availability

To visualize the current state of knowledge for this compound, the following logical diagram illustrates the discrepancy between basic identification and in-depth characterization.

Caption: Data Availability for this compound.

References

Methodological & Application

Application Note: Synthesis of 1,1,3-Trimethyltetralin via Intramolecular Friedel-Crafts Cyclization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,1,3-Trimethyltetralin. The synthesis is a two-step process commencing with the Grignard reaction of a phenyl Grignard reagent with acetone to yield a tertiary alcohol precursor, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization. This method is an effective route to produce the target compound, a substituted tetralin derivative of interest in medicinal chemistry and materials science. This protocol includes reagent specifications, step-by-step instructions, and characterization data.

Introduction

Substituted tetralins are a class of compounds with significant applications in the development of pharmaceuticals and functional materials. The this compound scaffold is a key structural motif in various biologically active molecules. The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts reaction, a powerful method for the formation of cyclic aromatic compounds. This reaction proceeds via an electrophilic aromatic substitution where a carbocation, generated from an alcohol or alkyl halide precursor, attacks the aromatic ring. This application note details a reliable protocol for the synthesis of this compound, beginning with the preparation of the necessary tertiary alcohol precursor, 2-methyl-4-phenyl-2-pentanol.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-4-phenyl-2-pentanol (Precursor)

This procedure outlines the synthesis of the tertiary alcohol precursor required for the subsequent cyclization reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Dry diethyl ether

-

(2-Bromoethyl)benzene

-

Acetone

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a solution of (2-bromoethyl)benzene in dry diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining (2-bromoethyl)benzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone in dry diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-4-phenyl-2-pentanol.

-

Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound

This protocol details the acid-catalyzed intramolecular Friedel-Crafts cyclization of 2-methyl-4-phenyl-2-pentanol.

Materials:

-

2-Methyl-4-phenyl-2-pentanol

-

Concentrated sulfuric acid

-

Ice bath

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Cool 18 mL of concentrated sulfuric acid in a beaker immersed in an ice bath.

-

To the cold, stirred sulfuric acid, add 17.8 g (0.1 mol) of 2-methyl-4-phenyl-2-pentanol dropwise over a period of 10 minutes, ensuring the temperature remains low.[1]

-

After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes.[1]

-

Remove the ice bath and stir the reaction mixture at room temperature for an additional 15 minutes.[1]

-

Carefully pour the reaction mixture over 50 mL of crushed ice and water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[1]

Data Presentation

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Starting Material | (2-Bromoethyl)benzene, Acetone | General Grignard Reaction Protocol |

| Product | 2-Methyl-4-phenyl-2-pentanol | |

| Expected Yield | 70-80% | Based on similar Grignard reactions |

| Final Product Synthesis | ||

| Starting Material | 2-Methyl-4-phenyl-2-pentanol | [1] |

| Product | This compound | |

| Molecular Formula | C13H18 | |

| Molecular Weight | 174.28 g/mol | |

| Appearance | Colorless oil | [1] |

| Boiling Point | 93 °C at 10 mmHg | [1] (for a similar dimethyltetralin) |

| Expected Yield | ~75% | Based on analogous reactions |

| Characterization Data | ||

| ¹H NMR (CDCl₃) | Predicted values based on structure | |

| δ 7.1-7.3 (m, 4H) | Aromatic protons | |

| δ 2.9-3.1 (m, 1H) | Methine proton (C3) | |

| δ 1.6-1.9 (m, 2H) | Methylene protons (C4) | |

| δ 1.4-1.6 (m, 2H) | Methylene protons (C2) | |

| δ 1.3 (s, 6H) | Gem-dimethyl protons (C1) | |

| δ 1.1 (d, 3H) | Methyl protons (C3) | |

| ¹³C NMR (CDCl₃) | Predicted values based on structure | |

| δ 145-148 (Ar-C) | Quaternary aromatic carbons | |

| δ 125-130 (Ar-CH) | Aromatic CH carbons | |

| δ 40-45 (CH₂) | Methylene carbon (C4) | |

| δ 35-40 (C) | Quaternary carbon (C1) | |

| δ 30-35 (CH₂) | Methylene carbon (C2) | |

| δ 25-30 (CH) | Methine carbon (C3) | |

| δ 28-32 (CH₃) | Gem-dimethyl carbons (C1) | |

| δ 20-25 (CH₃) | Methyl carbon (C3) | |

| Mass Spectrum (EI) | Predicted m/z values | |

| M+ | 174 | |

| M-15 | 159 | Loss of a methyl group |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

Application Note: Quantification of 1,1,3-Trimethyltetralin in Complex Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trimethyltetralin is an alkylated aromatic hydrocarbon that may be of interest in various fields, including environmental analysis, toxicology, and as a potential biomarker or impurity in drug development processes. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for understanding its pharmacokinetics, toxicological profile, and potential physiological effects. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), along with a robust sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. The method described here utilizes a common non-polar capillary column and electron ionization (EI) mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Instrumentation and Reagents

-

Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium (99.999% purity).

-

Solvents: Acetonitrile (ACN), Hexane (HPLC grade).

-

Standards: this compound (analytical standard), Internal Standard (IS) such as Phenanthrene-d10.

-

QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride.

-

Dispersive SPE Sorbent: Primary secondary amine (PSA).

Experimental Protocols

Sample Preparation: QuEChERS Extraction

The QuEChERS method offers a streamlined and effective approach for extracting a wide range of analytes from complex matrices with high recovery and minimal solvent usage.[1][2][3]

-

Homogenization: Homogenize tissue samples (if applicable) in a 1:3 ratio (w/v) with deionized water. For plasma or serum, proceed directly to the next step.

-

Extraction:

-

Pipette 1 mL of the biological matrix (plasma, serum, or tissue homogenate) into a 15 mL centrifuge tube.

-

Add 1 mL of acetonitrile.

-

Add an appropriate amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of Phenanthrene-d10 in acetonitrile).

-

Add the QuEChERS extraction salts (e.g., 400 mg MgSO₄ and 100 mg NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the supernatant to a clean autosampler vial.

-

The extract is now ready for GC-MS analysis.

-

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| GC System | |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 1 min |

| Ramp 1 | 20 °C/min to 200 °C |

| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometry - Selected Ion Monitoring (SIM)

The molecular formula for this compound is C₁₃H₁₈, with a molecular weight of 174.28 g/mol .[4][5] Based on the mass spectrum of the structurally similar isomer 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene, the following ions are proposed for SIM analysis.[6]

Table 2: Proposed SIM Ions for Quantification

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 159 | 174 | 131 |

| Phenanthrene-d10 (IS) | 188 | - | - |

Note: The selection of the quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and observing its fragmentation pattern.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting calibration curve data and sample quantification results.

Table 3: Calibration Curve Data

| Calibration Level (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 |

Table 4: Sample Quantification Results

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control Blank | Not Detected | |||

| Spiked Sample 1 | ||||

| Unknown Sample 1 | ||||

| Unknown Sample 2 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Proposed Mass Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in complex biological matrices. The combination of a streamlined QuEChERS sample preparation method and a sensitive and selective GC-MS analysis in SIM mode allows for reliable and accurate measurements. This methodology is suitable for a range of research and development applications where the quantification of this specific alkylated aromatic hydrocarbon is required. It is recommended to perform a full method validation according to relevant guidelines to ensure the performance of the assay for its intended purpose.

References

- 1. QuEChERS Method Development for Bio-monitoring of low molecular weight polycyclic aromatic hydrocarbons in South African carp fish using hplc-fluorescence: an initial assessment [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene, 1,2,3,4-tetrahydro-1,5,7-trimethyl- [webbook.nist.gov]

- 6. Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- [webbook.nist.gov]

Application Notes and Protocols for the Use of 1,1,3-Trimethyltetralin as an Internal Standard in Analytical Applications

Disclaimer: Information regarding the specific use of 1,1,3-trimethyltetralin as an internal standard is not extensively available in published literature. The following application notes and protocols are based on the general principles of internal standardization in chromatography and the known physicochemical properties of structurally similar compounds, such as the isomer 1,1,6-trimethyltetralin. These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust analytical method.

Application Note

Title: The Use of Trimethyltetralin Isomers as Internal Standards for GC-MS Analysis of Non-Polar Compounds

Introduction Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often requires the use of an internal standard (IS) to achieve high levels of accuracy and precision.[1][2][3] An internal standard is a compound of known concentration that is added to all calibration standards and unknown samples. Its purpose is to correct for variations that can occur during sample preparation and injection, thereby improving the reliability of the results.[1] this compound, a non-polar, aromatic hydrocarbon, possesses properties that make it a suitable candidate as an internal standard for the analysis of other hydrophobic or volatile organic compounds.

Principle of Internal Standardization The fundamental principle of the internal standard method is based on measuring the ratio of the analytical signal of the analyte to the signal of the internal standard.[1][2] This ratio is then used to determine the concentration of the analyte. By using this ratio, any loss of sample during preparation or minor fluctuations in injection volume will affect both the analyte and the internal standard equally, leaving the ratio of their signals constant.[2]

Selection Criteria for a Suitable Internal Standard Choosing an appropriate internal standard is critical for the success of a quantitative method. The ideal internal standard should exhibit the following characteristics:

-

Chemical Similarity: It should be structurally and chemically similar to the analyte(s) of interest to ensure similar behavior during extraction and chromatography.[1][3]

-

Resolution: It must be well-resolved from the analyte and any other components in the sample matrix in the chromatogram.[4]

-

Purity and Availability: The internal standard must be available in a highly pure form.[4]

-

Non-Interference: It should not be naturally present in the samples being analyzed.[4]

-

Stability: The compound must be chemically stable and not react with the analyte or the sample matrix.[5][6]

-

Elution Time: Ideally, it should elute near the analytes of interest to minimize variations related to chromatographic conditions.[5][6]

Suitability of this compound Based on its structure, this compound is a non-polar, hydrophobic compound. This makes it theoretically suitable as an internal standard for the GC-MS analysis of analytes with similar properties, such as polycyclic aromatic hydrocarbons (PAHs), terpenes, or other non-polar drug substances. Its volatility is appropriate for gas chromatography, and its aromatic nature allows for strong and distinct mass spectral fragmentation patterns, which is beneficial for detection and quantification.

Physicochemical Properties (Illustrated using 1,1,6-Trimethyltetralin) Specific experimental data for this compound is limited. The table below lists the properties of the closely related isomer, 1,1,6-trimethyltetralin, to provide an example of the relevant characteristics for an internal standard of this class.

| Property | Value (for 1,1,6-Trimethyltetralin) | Reference |

| Molecular Formula | C₁₃H₁₈ | [7][8][9][10] |

| Molecular Weight | 174.28 g/mol | [7][8][9][10] |

| Appearance | Clear Oil | [10] |

| Boiling Point | 242.3 °C - 265.28 °C (estimate) | [7][8] |

| Density | ~0.93 g/cm³ | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [8] |

| Storage | 2-8°C Refrigerator or Room Temperature | [8][10] |

Protocols

Title: General Protocol for Quantitative GC-MS Analysis Using this compound as an Internal Standard

1. Objective To provide a standardized procedure for the quantification of non-polar analytes in various matrices using this compound as an internal standard with GC-MS.

2. Materials and Reagents

-

This compound (as internal standard)

-

Analytes of interest

-

High-purity solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate)

-

Class A volumetric flasks and pipettes

-

Autosampler vials with septa

-

Syringe filters (if required for sample cleanup)

3. Preparation of Solutions

-

Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh 10 mg of pure this compound.

-

Dissolve the weighed portion in a 10 mL volumetric flask using a suitable high-purity solvent.

-

Ensure the solution is thoroughly mixed. This stock solution should be stored under appropriate conditions (e.g., refrigerated).

-

-

Calibration Standards:

-

Prepare a series of at least five calibration standards by performing serial dilutions of a stock solution of the analyte(s).

-

To each calibration standard, add a precise and constant amount of the IS Stock Solution to achieve a consistent IS concentration across all standards (e.g., 10 µg/mL).[5][11][12]

-

The final concentration of the analyte should bracket the expected concentration range in the unknown samples.

-

-

Sample Preparation:

-

Accurately weigh or measure the unknown sample.

-

Perform any necessary extraction procedures to isolate the analyte(s) into a suitable solvent.

-

To a known volume of the sample extract, add the same precise amount of the IS Stock Solution as was added to the calibration standards.[1]

-

If necessary, filter the final solution before transferring it to an autosampler vial.

-

4. Instrumentation and Analytical Conditions The following are typical starting parameters for a GC-MS method. These should be optimized for the specific analytes and matrix.

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B or equivalent |

| GC Column | Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity |

5. Data Analysis and Calculation

-

Peak Integration: Identify and integrate the chromatographic peaks corresponding to the analyte(s) and the internal standard (this compound).

-

Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).[2][3] Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Quantification of Unknowns: Calculate the peak area ratio for the analyte and internal standard in the unknown samples. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.

Concentration_Analyte = (Area_Ratio_Sample - y_intercept) / slope

Visualizations

Caption: Logic diagram for selecting a suitable internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. population-protection.eu [population-protection.eu]

- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,1,6-Trimethyltetralin | 475-03-6 | AAA47503 | Biosynth [biosynth.com]

- 8. 1,1,6-TRIMETHYLTETRALIN | 475-03-6 [chemicalbook.com]

- 9. alpha-Ionene | C13H18 | CID 68057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Derivatization of 1,1,3-Trimethyltetralin for Enhanced Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,3-Trimethyltetralin is a non-polar aromatic hydrocarbon that can be challenging to detect and quantify at low concentrations using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to its lack of a strong chromophore. Similarly, while amenable to Gas Chromatography (GC), its detection in complex matrices can be improved by introducing a functional group that enhances its chromatographic properties and provides a more characteristic mass spectrum for Mass Spectrometry (MS) detection. Chemical derivatization is a powerful strategy to overcome these limitations by covalently modifying the analyte to introduce a desirable chemical moiety.[1][2][3] This application note provides detailed protocols for two potential derivatization strategies for this compound to improve its detectability for HPLC-UV analysis: Friedel-Crafts acylation and nitration. These methods are proposed as a starting point for method development and will likely require optimization for specific applications.

Analytical Challenge

The primary analytical challenge associated with this compound is its weak UV absorbance, which leads to poor sensitivity in HPLC-UV analysis. Derivatization can address this by introducing a chromophoric group into the molecule.[3][4] For GC-MS, while the parent compound is volatile, derivatization can improve chromatographic peak shape and increase the mass of the molecule, shifting key fragment ions to a higher mass range, which can reduce background interference and improve selectivity.

Proposed Derivatization Strategies

Based on the chemical structure of this compound, which features an activated aromatic ring, electrophilic aromatic substitution reactions are a promising avenue for derivatization. We propose two methods:

-

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring, creating a ketone derivative with strong UV absorbance.[5][6][7][8]

-

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring, which is a strong chromophore, significantly enhancing UV detectability.[9][10][11]

Table 1: Potential Derivatizing Agents and their Effects on Detection

| Derivatization Strategy | Reagent | Introduced Group | Rationale for Improved Detection | Applicable Analytical Technique |

| Friedel-Crafts Acylation | Acetyl chloride / Aluminum chloride | Acetyl (-COCH3) | Introduction of a carbonyl chromophore for strong UV absorbance.[5][8] | HPLC-UV, LC-MS |

| Nitration | Nitric acid / Sulfuric acid | Nitro (-NO2) | Introduction of a nitro chromophore for enhanced UV absorbance.[9][10] | HPLC-UV, LC-MS |

Experimental Protocols

Note: These protocols are general starting points and should be optimized for the specific matrix and analytical instrumentation. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes the introduction of an acetyl group onto the aromatic ring of this compound using acetyl chloride and aluminum chloride as a Lewis acid catalyst.[5][6][7]

Materials:

-

This compound standard

-

Acetyl chloride (CH3COCl)

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous sodium sulfate (Na2SO4)

-

HPLC-grade acetonitrile and water

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 10 mg of this compound in 5 mL of anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add 1.2 equivalents of anhydrous aluminum chloride to the solution with stirring.

-

Reagent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or a preliminary GC-MS analysis.

-

Quenching: Carefully quench the reaction by slowly adding 5 mL of ice-cold 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of saturated sodium bicarbonate solution, and 5 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Sample Preparation for HPLC: Reconstitute the dried residue in a known volume of acetonitrile for HPLC-UV analysis.

Protocol 2: Nitration of this compound

This protocol describes the introduction of a nitro group onto the aromatic ring of this compound using a mixture of nitric acid and sulfuric acid.[9][10][11]

Materials:

-

This compound standard

-

Concentrated nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous sodium sulfate (Na2SO4)

-

HPLC-grade acetonitrile and water

-

Standard laboratory glassware

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, carefully add 1 mL of concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cooled in an ice bath.

-

Reaction Setup: Dissolve 10 mg of this compound in 5 mL of dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or a preliminary GC-MS analysis.

-

Quenching: Carefully pour the reaction mixture over 20 g of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract with 10 mL of dichloromethane.

-

Washing: Wash the organic layer with ice-cold water (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL) until the washings are neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Sample Preparation for HPLC: Reconstitute the dried residue in a known volume of acetonitrile for HPLC-UV analysis.

Quantitative Data and Expected Improvements

While experimental data for the derivatization of this compound is not available in the cited literature, the introduction of chromophoric groups is a well-established technique for enhancing detection.[1][2][4] The expected improvements are summarized below.

Table 2: Expected Improvements in Detection Limits

| Analyte | Derivatization Method | Expected Improvement | Rationale |

| This compound | Friedel-Crafts Acylation | Significant decrease in LOD and LOQ | The introduced acetyl group is a strong chromophore, leading to a much higher molar absorptivity in the UV range.[5][8] |

| This compound | Nitration | Significant decrease in LOD and LOQ | The nitro group is a strong chromophore, which will greatly enhance the UV response of the molecule.[9][10] |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

Diagram 1: Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

Diagram 2: Chemical Reaction for Nitration of this compound

Caption: Nitration of this compound.

Discussion

The proposed derivatization methods, Friedel-Crafts acylation and nitration, are expected to significantly improve the detectability of this compound in HPLC-UV analysis. The choice of method will depend on the specific requirements of the assay, including desired sensitivity, potential for side reactions, and the complexity of the sample matrix.

Optimization Considerations:

-

Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents should be carefully optimized to maximize the yield of the desired derivative and minimize the formation of byproducts.

-

Positional Isomers: Electrophilic substitution on the substituted tetralin ring can potentially lead to the formation of positional isomers. Chromatographic conditions must be developed to separate these isomers if they are formed.

-

Matrix Effects: The sample matrix can interfere with the derivatization reaction. A sample cleanup step prior to derivatization may be necessary for complex matrices.

-

Method Validation: Any developed derivatization method must be thoroughly validated for linearity, accuracy, precision, and robustness.

This application note provides a starting point for the development of derivatization methods to enhance the detection of this compound. Friedel-Crafts acylation and nitration are proposed as viable strategies to introduce chromophoric groups, thereby increasing the sensitivity of HPLC-UV analysis. The provided protocols and considerations will guide researchers in developing and optimizing a suitable derivatization procedure for their specific analytical needs.

References

- 1. journalajacr.com [journalajacr.com]

- 2. Derivatization in HPLC - HTA [hta-it.com]

- 3. veeprho.com [veeprho.com]

- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. stmarys-ca.edu [stmarys-ca.edu]

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 1,1,3-Trimethyltetralin and other Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1][2] This application note provides a detailed protocol for the analysis of 1,1,3-Trimethyltetralin, a semi-volatile aromatic hydrocarbon, and other VOCs using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly relevant for applications in environmental monitoring, flavor and fragrance analysis, and the detection of impurities in pharmaceutical products.

This compound is a member of the tetralin class of compounds, which are characterized by a partially hydrogenated naphthalene ring system. Due to its semi-volatile and nonpolar nature, with a boiling point around 242-265°C and a high LogP value, HS-SPME is an ideal technique for its extraction from complex sample matrices.[3][4]

Principle of Headspace SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial.[1][5] Volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[1] The entire process integrates sampling, extraction, and concentration into a single step.[2]

Experimental Protocols

This section details the recommended materials and methods for the SPME-GC-MS analysis of this compound and other VOCs.

Materials and Reagents

-

SPME Fiber Assembly: A Polydimethylsiloxane (PDMS) or a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is recommended. A 100 µm PDMS fiber is suitable for nonpolar, semi-volatile compounds.[6] A DVB/PDMS fiber can offer a broader range of extraction for various VOCs.

-

SPME Holder: Manual or autosampler compatible.

-

Sample Vials: 20 mL amber glass vials with PTFE-lined septa.

-

Heating and Agitation System: Hot plate with a magnetic stirrer or a dedicated SPME autosampler with incubation and agitation capabilities.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Reagents: this compound standard, organic-free water, sodium chloride (NaCl), and appropriate solvents for standard preparation.

Sample Preparation

-

Place a known amount of the liquid or solid sample (e.g., 5 g) into a 20 mL headspace vial.[2]

-

For aqueous samples, add a salting-out agent like NaCl (e.g., 10% w/v) to increase the ionic strength of the solution and enhance the partitioning of nonpolar analytes into the headspace.[2]

-

Immediately seal the vial with a PTFE-lined septum cap.

SPME Procedure

-

Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injector at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).

-

Incubation: Place the sealed sample vial in a heating block or water bath set to the desired incubation temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation to facilitate the release of VOCs into the headspace.[2]

-

Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample.

-

Extraction Time and Temperature: The optimal extraction time and temperature should be determined experimentally. For semi-volatile compounds, an extraction time of 30 minutes at 60°C is a good starting point.[2]

-

Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption. A typical desorption temperature is 250-270°C for 2-5 minutes in splitless mode.[2]

GC-MS Analysis

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of aromatic hydrocarbons using SPME-GC-MS. Please note that these values are examples and may vary depending on the specific instrumentation and experimental conditions.

| Analyte | Fiber Type | Extraction Temp. (°C) | Extraction Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |

| Naphthalene | 100 µm PDMS | 60 | 30 | 0.05 | 0.15 | >0.99 |

| Acenaphthene | 100 µm PDMS | 60 | 30 | 0.03 | 0.10 | >0.99 |

| Fluorene | 100 µm PDMS | 60 | 30 | 0.02 | 0.07 | >0.99 |

| Phenanthrene | 100 µm PDMS | 60 | 30 | 0.02 | 0.06 | >0.99 |

| This compound (Estimated) | 100 µm PDMS | 70 | 40 | 0.1 - 1 | 0.3 - 3 | >0.99 |

Data for Naphthalene, Acenaphthene, Fluorene, and Phenanthrene are representative values from similar studies. The data for this compound is an estimation based on its physicochemical properties and may require experimental validation.

Visualizations

The following diagrams illustrate the key workflows and relationships in the SPME-GC-MS analysis of VOCs.

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Caption: Analyte partitioning equilibria in Headspace SPME.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound and other volatile organic compounds using HS-SPME-GC-MS. The method is sensitive, robust, and environmentally friendly due to the absence of organic solvents. The provided protocol and data serve as a valuable starting point for researchers and scientists in various fields. Method optimization, particularly for extraction time and temperature, is recommended to achieve the best performance for specific applications and sample matrices.

References

Application Note: Analysis of Trace Levels of 1,1,3-Trimethyltetralin using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trimethyltetralin is a substituted tetralin that may be present as a trace impurity in various chemical processes and pharmaceutical manufacturing. As a potentially non-genotoxic but process-related impurity, its detection and quantification at trace levels are crucial for quality control and regulatory compliance. This application note details a sensitive and selective method for the determination of this compound in a drug substance or environmental matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology is designed to provide high sensitivity and specificity, making it suitable for trace-level analysis.

Analytical Principle

The method employs a direct injection Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is first dissolved in a suitable solvent and then injected into the GC system. The chromatographic separation is achieved on a low-polarity capillary column. The eluting components are then detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for the target analyte. Quantification is performed using an external standard calibration.

Experimental Protocols